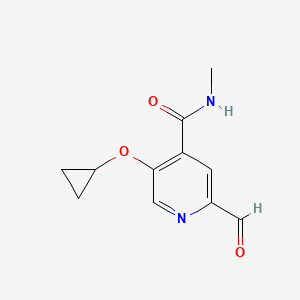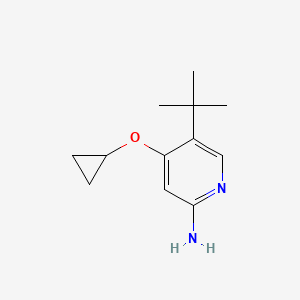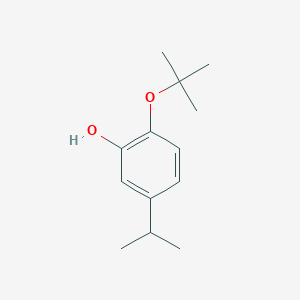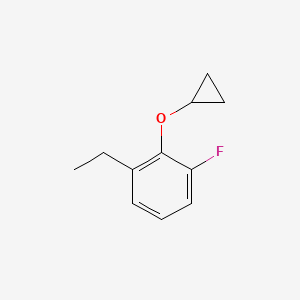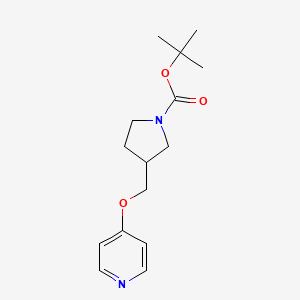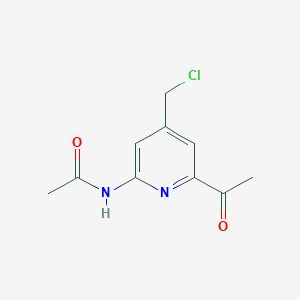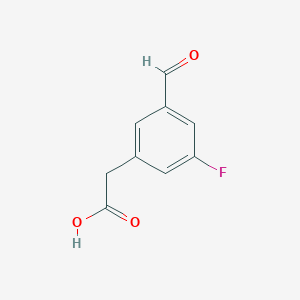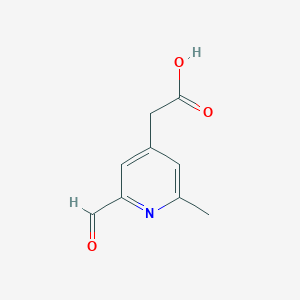
(2-Formyl-6-methylpyridin-4-YL)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Formyl-6-methylpyridin-4-YL)acetic acid is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a formyl group at the 2-position, a methyl group at the 6-position, and an acetic acid moiety at the 4-position of the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Formyl-6-methylpyridin-4-YL)acetic acid can be achieved through several synthetic routes. One common method involves the formylation of 6-methylpyridine-4-acetic acid using Vilsmeier-Haack reaction conditions. This reaction typically employs a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the formyl group at the 2-position of the pyridine ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale formylation reactions using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(2-Formyl-6-methylpyridin-4-YL)acetic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The methyl group at the 6-position can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Halogenation using bromine (Br2) in the presence of a catalyst like iron (Fe).
Major Products Formed
Oxidation: 2-Carboxy-6-methylpyridin-4-YL)acetic acid.
Reduction: (2-Hydroxymethyl-6-methylpyridin-4-YL)acetic acid.
Substitution: 2-Formyl-6-halogenomethylpyridin-4-YL)acetic acid.
Applications De Recherche Scientifique
(2-Formyl-6-methylpyridin-4-YL)acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of (2-Formyl-6-methylpyridin-4-YL)acetic acid is largely dependent on its chemical structure and the specific biological target it interacts with. The formyl group can participate in nucleophilic addition reactions, while the acetic acid moiety can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes, receptors, and other molecular targets, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2-Formylpyridin-4-YL)acetic acid: Lacks the methyl group at the 6-position.
(2-Formyl-6-methylpyridin-3-YL)acetic acid: The acetic acid moiety is at the 3-position instead of the 4-position.
(2-Formyl-6-methylpyridin-4-YL)propionic acid: The acetic acid moiety is replaced with a propionic acid moiety.
Uniqueness
(2-Formyl-6-methylpyridin-4-YL)acetic acid is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with biological targets
Propriétés
Formule moléculaire |
C9H9NO3 |
|---|---|
Poids moléculaire |
179.17 g/mol |
Nom IUPAC |
2-(2-formyl-6-methylpyridin-4-yl)acetic acid |
InChI |
InChI=1S/C9H9NO3/c1-6-2-7(4-9(12)13)3-8(5-11)10-6/h2-3,5H,4H2,1H3,(H,12,13) |
Clé InChI |
UQYNKNOQKJIDAD-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=N1)C=O)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



